tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate
Description
tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is a chiral azetidine derivative featuring a four-membered azetidine ring with a hydroxyl group at position 3 and a methyl group at position 2, protected by a tert-butyl carbamate group. Its stereochemistry (2S configuration) and functional groups influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-PKPIPKONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition to Azetidinone Precursors
The most widely documented route involves methylmagnesium bromide (MeMgBr) addition to tert-butyl 3-oxoazetidine-1-carboxylate. This method, adapted for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate synthesis, achieves yields up to 87% under optimized conditions.
Reaction Conditions :
-
Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Temperature : 0°C to room temperature.
-
Workup : Quenching with saturated ammonium chloride (NH₄Cl) and extraction with ethyl acetate.
Data Table 1: Grignard Reaction Optimization
Mechanistic Insight :
The Grignard reagent attacks the carbonyl group of tert-butyl 3-oxoazetidine-1-carboxylate, forming a magnesium alkoxide intermediate. Protonation during workup yields the tertiary alcohol.
Stereochemical Control Strategies
Dynamic Kinetic Resolution
For the (2S)-configured target, asymmetric synthesis remains challenging. Indirect methods include:
-
Chiral Auxiliaries : Use of (R)- or (S)-Binol-derived catalysts to induce enantioselectivity during ring formation.
-
Enzymatic Resolution : Lipase-mediated hydrolysis of racemic mixtures to isolate the (2S)-enantiomer.
Case Study :
In analogous systems, Pseudomonas cepacia lipase (PCL) selectively hydrolyzes the (R)-enantiomer of tert-butyl 3-hydroxyazetidine-1-carboxylate, leaving the (S)-form intact (ee >98%).
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis prioritizes safety and efficiency:
-
Reactor Type : Tubular flow reactors with in-line IR monitoring.
-
Conditions : 20–50°C, residence time <30 minutes.
Data Table 2: Industrial vs. Lab-Scale Comparison
| Metric | Lab Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 10–100 mL | 500–1000 L |
| Temperature Control | Ice bath | Jacketed reactors |
| Purification | Column chromatography | Crystallization |
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding tert-butyl 2-methylazetidine-1-carboxylate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl (2S)-3-oxo-2-methylazetidine-1-carboxylate.
Reduction: Formation of tert-butyl 2-methylazetidine-1-carboxylate.
Substitution: Formation of tert-butyl (2S)-3-halo-2-methylazetidine-1-carboxylate or tert-butyl (2S)-3-amino-2-methylazetidine-1-carboxylate.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate serves as an intermediate in the synthesis of complex molecules that can lead to the development of new pharmaceuticals. The azetidine ring structure is commonly found in biologically active compounds, making this compound a valuable precursor in drug discovery processes.
Research indicates that this compound may exhibit various biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms require further investigation.
- Antimicrobial Properties : Similar azetidine derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Buffering Agent
In cell culture applications, this compound has been utilized as a non-ionic organic buffering agent, maintaining pH levels crucial for cell growth and viability studies.
Case Study 1: Cell Viability Assays
A study investigated the effects of this compound on various cell lines. Results indicated that at specific concentrations, it enhanced cell viability while maintaining optimal pH levels in culture media.
Case Study 2: Antimicrobial Testing
Another research effort focused on testing the antimicrobial efficacy of this compound against common bacterial strains. The findings suggested significant inhibitory effects on bacterial growth, supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position can form hydrogen bonds with target molecules, influencing their activity and stability . Additionally, the compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Diastereomers and Racemic Analogs
Key Compounds :
- (2S,3R)-Diastereomer : CAS 172017-35-5 (PBLJ1953)
- (2S,3S)-Diastereomer : CAS 171919-81-6 (PBLJ1952)
- Racemic Mixture : CAS 1354955-59-1 (PBLJ1951)
| Property | Target Compound (2S,3-OH) | (2S,3R)-Diastereomer | (2S,3S)-Diastereomer | Racemic Mixture |
|---|---|---|---|---|
| Stereochemistry | (2S,3-OH) | (2S,3R) | (2S,3S) | Racemic |
| Optical Activity | Chiral | Chiral | Chiral | None |
| Bioactivity | High specificity (e.g., enzyme inhibition) | Reduced activity in certain assays | Variable activity | Mixed efficacy |
| Synthetic Yield | ~60% (typical for chiral synthesis) | ~55% | ~50% | Higher (~70%) |
The stereochemistry at position 3 critically impacts biological interactions. For example, the (2S,3-OH) configuration may enhance hydrogen bonding with target proteins compared to diastereomers .
Substituent Variations on the Azetidine Ring
Example Compound : tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
The bulky 4-methoxyphenyl group in 1h reduces solubility but increases lipophilicity, making it more suitable for membrane permeability studies. However, the lower yield highlights synthetic challenges in introducing complex substituents .
Functional Group Modifications
Example Compound : tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
| Property | Target Compound (3-OH) | 3-Oxo Derivative |
|---|---|---|
| Reactivity | Nucleophilic hydroxyl | Electrophilic ketone |
| Stability | Stable under basic conditions | Prone to enolate formation |
| Applications | Hydrogen bond donor | Intermediate for cross-coupling reactions |
The 3-oxo derivative exhibits higher reactivity in alkylation or condensation reactions, whereas the hydroxyl group in the target compound enhances interactions in biological systems .
Ring Size Variations: Azetidine vs. Pyrrolidine
Example Compound : tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
| Property | Target Compound (Azetidine) | Pyrrolidine Analog |
|---|---|---|
| Ring Strain | High (4-membered ring) | Low (5-membered) |
| Conformational Flexibility | Limited | Higher |
| Metabolic Stability | Moderate | High |
The pyrrolidine analog’s reduced ring strain improves metabolic stability, but the azetidine’s rigidity may confer better target selectivity in drug design .
Research Implications
Biological Activity
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is a compound characterized by its unique azetidine ring structure and functional groups, which confer potential biological activities. The compound's molecular formula is , with a molar mass of 187.24 g/mol. This article examines its biological activity, including enzyme interactions, antioxidant properties, and potential applications in pharmaceuticals and agrochemicals.
Structural Features
The compound features:
- Azetidine Ring : A four-membered cyclic structure that influences the compound's reactivity and biological interactions.
- Hydroxyl Group : Enhances hydrogen bonding capabilities, potentially increasing solubility and biological activity.
- Carboxylate Functional Group : Contributes to the compound's reactivity and interaction with biological targets.
Enzyme Interactions
Preliminary studies indicate that this compound may interact with various enzymes involved in metabolic pathways. These interactions could be crucial for understanding the compound's therapeutic potential. Specific binding affinities have not been fully elucidated, necessitating further kinetic studies to explore these interactions more thoroughly .
Antioxidant Properties
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies employing the DPPH assay have shown that related azetidine compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Study on Enzyme Mechanisms
A recent study focused on the enzyme inhibition properties of azetidine derivatives, including this compound. The findings indicated that the compound could inhibit certain enzymes linked to metabolic disorders, highlighting its potential as a therapeutic agent .
Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of similar compounds revealed that they possess significant radical scavenging abilities. The results indicated that modifications in stereochemistry could lead to variations in biological activity, emphasizing the importance of structural analysis in drug development .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 171919-81-6 | Unique stereochemistry | Potential enzyme inhibitor |
| Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate | 1638744-13-4 | Enantiomeric form | Different binding affinities |
| Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | 99770589 | Lacks stereochemical variation | Distinct reactivity patterns |
This table illustrates how variations in stereochemistry can lead to different biological activities among structurally related compounds.
Pharmaceutical Development
The unique structure of this compound makes it a valuable building block in pharmaceutical chemistry. Its ability to interact with biological targets suggests it could be developed into drugs aimed at treating metabolic disorders or oxidative stress-related diseases .
Agrochemical Potential
Due to its biological activity, there is potential for this compound to be utilized as an agrochemical for pest control or plant growth regulation. The structural features may enhance its efficacy as a biopesticide or growth regulator in agricultural applications .
Q & A
Q. What are the established synthetic routes for tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate?
The compound is synthesized through multi-step reactions starting from azetidine precursors. Key steps include:
- Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP (0°C to room temperature, 85–92% yield).
- Stereoselective hydroxylation via Sharpless epoxidation or enzymatic resolution (e.g., using Candida antarctica lipase B).
- Methyl group installation via nucleophilic substitution or organometallic coupling (e.g., Grignard reagents). Critical parameters include solvent choice (THF, DCM), temperature control (-20°C to 80°C), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-couplings) .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C→RT | 85–92 | |
| Hydroxylation | VO(acac)₂, t-BuOOH, CH₃CN, 40°C | 78 | |
| Methyl Introduction | MeMgBr, THF, -20°C | 65 |
Q. How is the stereochemical configuration at C2 and C3 positions verified?
Absolute stereochemistry is confirmed via:
- X-ray crystallography of crystalline derivatives (e.g., Mosher’s esters).
- Nuclear Overhauser Effect (NOE) NMR : Correlations between H-2 methyl and H-3 hydroxyl protons establish relative configuration.
- Circular Dichroism (CD) : Comparison with known chiral azetidine derivatives validates enantiopurity (>99% ee) .
Q. What purification techniques are optimal for isolating high-purity this compound?
Sequential normal-phase chromatography (hexane:EtOAc gradients) followed by recrystallization from tert-butyl methyl ether/n-pentane mixtures achieves >98% purity. Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) ensures enantiomeric excess >99% .
Advanced Research Questions
Q. How does this compound interact with biological targets?
The compound’s hydroxyl group facilitates hydrogen bonding with enzyme active sites (e.g., 2.8 Å interaction with Thr309 in CYP3A4), while the tert-butyl group enhances selectivity by reducing non-specific hydrophobic interactions. SPR and ITC studies reveal binding affinities (Kd = 1.2–15 µM) for kinase targets .
Q. What strategies resolve contradictory bioactivity data in structural analogs?
Contradictions are addressed via:
- Orthogonal assays : Surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) to confirm binding.
- Metabolic stability studies : LC-MS analysis of microsomal incubation (human liver microsomes, t₁/₂ = 2.1–5.7 hrs).
- Molecular dynamics simulations : 50-ns trajectories assess conformational flexibility impacting receptor engagement .
Q. How do structural modifications at the azetidine ring affect pharmacokinetic properties?
Systematic SAR studies show:
- Hydroxyl acetylation increases logP by 0.8 units, improving BBB penetration.
- tert-Butyl substitution extends metabolic half-life (t₁/₂ from 2.1 to 5.7 hrs). Table 2: Pharmacokinetic Trends in Derivatives
| Modification | logP | t₁/₂ (hrs) | Renal Clearance (mL/min/kg) |
|---|---|---|---|
| C3-OH (parent) | 1.2 | 2.1 | 8.5 |
| C3-OAc | 2.0 | 3.8 | 5.2 |
| C2-CH₂Ph | 2.5 | 4.9 | 3.1 |
| Data sourced from 15 derivatives . |
Q. What computational models predict interactions with cytochrome P450 enzymes?
Docking studies (CYP3A4 PDB 1TQN) combined with QSAR models identify:
- Hydrogen bonding between the hydroxyl group and Thr309 (2.8 Å).
- Hydrophobic contacts with Phe108/304 (binding energy = -9.2 kcal/mol). In vitro inhibition assays validate predicted IC₅₀ values (2–50 µM, 85% agreement) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
